6-chloro-8'-[(dimethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
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Overview
Description
6-chloro-8’-[(dimethylamino)methyl]-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorine atom, a dimethylamino group, and a hydroxy group attached to a bichromene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8’-[(dimethylamino)methyl]-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-8’-[(dimethylamino)methyl]-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the chlorine atom can produce a variety of substituted bichromene derivatives.
Scientific Research Applications
6-chloro-8’-[(dimethylamino)methyl]-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-chloro-8’-[(dimethylamino)methyl]-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione exerts its effects involves interactions with molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one
- 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Uniqueness
6-chloro-8’-[(dimethylamino)methyl]-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione stands out due to its bichromene backbone, which imparts unique electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with specific properties.
Properties
IUPAC Name |
4-(6-chloro-2-oxochromen-3-yl)-8-[(dimethylamino)methyl]-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO5/c1-23(2)10-16-17(24)5-4-13-14(9-19(25)28-20(13)16)15-8-11-7-12(22)3-6-18(11)27-21(15)26/h3-9,24H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZOZZSZGFOVGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C=CC(=C4)Cl)OC3=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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